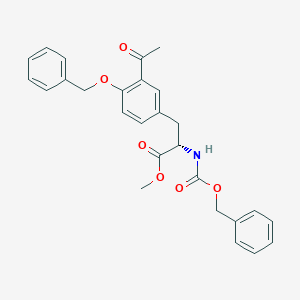

![molecular formula C7H13NO B139629 1-[Methyl(prop-2-enyl)amino]propan-2-one CAS No. 150630-79-8](/img/structure/B139629.png)

1-[Methyl(prop-2-enyl)amino]propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[Methyl(prop-2-enyl)amino]propan-2-one, also known as Methamphetamine, is a synthetic stimulant drug that has been widely used for various purposes. Methamphetamine is a highly addictive drug that affects the central nervous system, leading to increased alertness, concentration, and energy levels. The drug has been used for medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse, the drug is classified as a Schedule II controlled substance in the United States.

Mechanism Of Action

1-[Methyl(prop-2-enyl)amino]propan-2-oneine acts primarily by increasing the release of dopamine and norepinephrine from nerve terminals in the brain. The drug enters the brain through the blood-brain barrier and binds to the dopamine transporter, leading to the release of dopamine from the presynaptic neuron. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. The increased levels of dopamine and norepinephrine lead to increased arousal, attention, and motivation.

Biochemical And Physiological Effects

1-[Methyl(prop-2-enyl)amino]propan-2-oneine has a wide range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also causes vasoconstriction, leading to decreased blood flow to the extremities and increased risk of cardiovascular events. The drug also increases the release of stress hormones, including cortisol and adrenaline, leading to increased stress and anxiety.

Advantages And Limitations For Lab Experiments

1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been used extensively in laboratory experiments to study its effects on the brain and behavior. The drug has been shown to increase cognitive function, including attention, memory, and learning. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has also been used to study the effects of dopamine and norepinephrine on behavior and motivation. However, the use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine in laboratory experiments is limited due to its high abuse liability and potential for addiction.

Future Directions

For research on 1-[Methyl(prop-2-enyl)amino]propan-2-oneine include the development of new medications that target the dopamine and norepinephrine systems, new treatments for 1-[Methyl(prop-2-enyl)amino]propan-2-oneine addiction, and the potential use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine involves the reduction of ephedrine or pseudoephedrine using various reagents, including lithium aluminum hydride, red phosphorus, and iodine. The reduction process results in the formation of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine as a racemic mixture of two enantiomers, dextroamphetamine, and levoamphetamine. The enantiomers have different pharmacological properties, with dextroamphetamine being more potent and having a higher affinity for the dopamine transporter.

Scientific Research Applications

1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been the subject of extensive scientific research due to its potential therapeutic uses and its high abuse liability. The drug has been studied for its effects on the brain and behavior, as well as its potential as a treatment for various psychiatric and neurological disorders. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal, attention, and motivation. The drug has also been studied for its potential as a treatment for ADHD, depression, and Parkinson's disease.

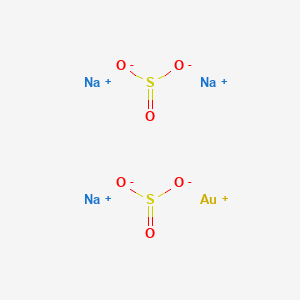

properties

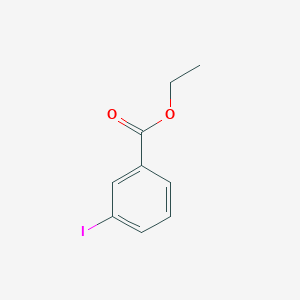

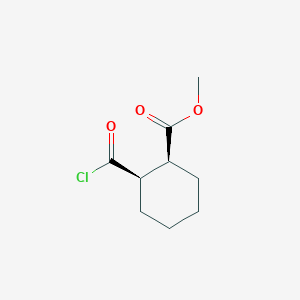

CAS RN |

150630-79-8 |

|---|---|

Product Name |

1-[Methyl(prop-2-enyl)amino]propan-2-one |

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-[methyl(prop-2-enyl)amino]propan-2-one |

InChI |

InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3 |

InChI Key |

VLIALFTWPPDGJX-UHFFFAOYSA-N |

SMILES |

CC(=O)CN(C)CC=C |

Canonical SMILES |

CC(=O)CN(C)CC=C |

synonyms |

2-Propanone, 1-(methyl-2-propenylamino)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.